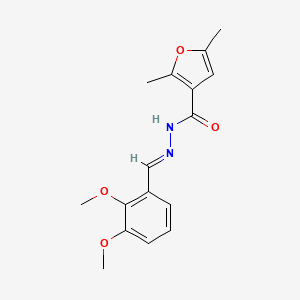![molecular formula C16H15N3OS B5570928 3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)
3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the 1,3,4-oxadiazole family, a class of heterocyclic compounds that has attracted significant interest due to their diverse pharmacological properties and their utility in various chemical syntheses. Particularly, the inclusion of phenyl and methyl groups in this compound might influence its chemical and physical properties, making it a subject of research in material science, chemistry, and potentially pharmacology, despite the exclusion of drug-related applications and side effects in this review.
Synthesis Analysis
The synthesis of similar 1,3,4-oxadiazole derivatives often involves the aminomethylation of key compounds, utilizing green chemistry approaches like molecular sieves and sonication for enhancing yields and reducing environmental impact. For instance, Nimbalkar et al. (2016) explored the synthesis of related oxadiazole-thione Mannich bases with antifungal properties, demonstrating the versatility of this scaffold in generating biologically active compounds (Nimbalkar et al., 2016).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including potential isomers, has been studied through various spectroscopic and computational techniques. These studies help elucidate the electronic configuration, stability, and reactivity of these compounds. For example, Roman et al. (2007) investigated the conformational isomers of similar Mannich bases derived from 1,3,4-oxadiazole-2-thione, providing insights into their structural dynamics (Roman et al., 2007).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives participate in a range of chemical reactions, serving as key intermediates in the synthesis of amides, esters, ureas, and more. Saegusa et al. (1989) described the utility of a related compound as a versatile condensing agent, highlighting its reactivity and potential in organic synthesis (Saegusa et al., 1989).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. The crystal structure, in particular, can be explored through X-ray diffraction studies to understand the compound's solid-state arrangements and hydrogen bonding patterns, as demonstrated in research on related compounds (Al-Wahaibi et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, of 1,3,4-oxadiazole derivatives are of interest for their potential applications in designing new molecules with desired functionalities. Studies on the electrochemical synthesis and reactivity of similar compounds shed light on their potential for innovative applications in various fields (Kumar, 2012).
Scientific Research Applications
Antifungal and Antimicrobial Applications
Research has demonstrated the potential of derivatives of 3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione in combating fungal infections. For instance, a study by Nimbalkar et al. (2016) on the ultrasound- and molecular sieves-assisted synthesis of similar derivatives highlighted their promising antifungal activity against several human pathogenic fungal strains, including Candida albicans and Aspergillus fumigatus (Nimbalkar et al., 2016). Moreover, these compounds showed good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase, suggesting their mechanism of action may involve inhibition of fungal steroid synthesis.
Similarly, JagadeeshPrasad et al. (2015) synthesized Mannich bases bearing the 1,3,4-oxadiazoline ring system and evaluated their antimicrobial activities. Preliminary results indicated that some of these compounds exhibited significant antimicrobial effects (JagadeeshPrasad et al., 2015).
Corrosion Inhibition
Kalia et al. (2020) explored the use of synthesized oxadiazole derivatives as agents for controlling mild steel dissolution in corrosive environments. Their study revealed that these compounds could significantly inhibit corrosion, offering protection efficiencies up to 96.29% in acidic conditions, making them suitable for industrial applications (Kalia et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(N-methylanilino)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-18(14-10-6-3-7-11-14)12-19-16(21)20-15(17-19)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINLCYGPOWTANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C(=S)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

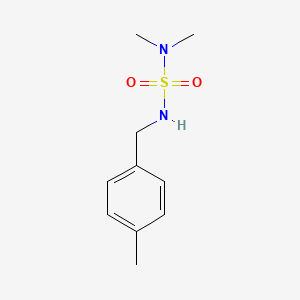
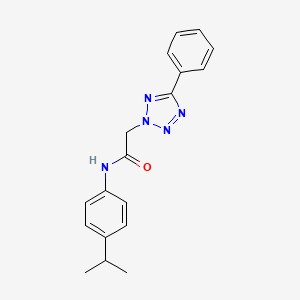
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)
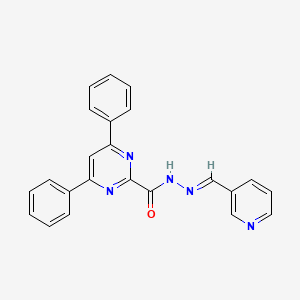
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)
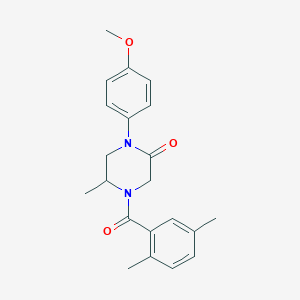
![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)
![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)
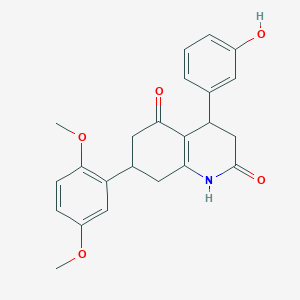
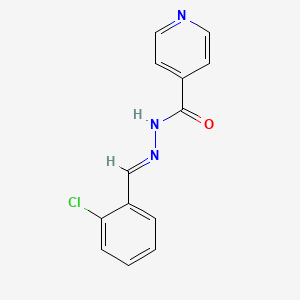
![(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570921.png)
![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)
![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)
